molecular formula C22H22N2O5S B378517 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 313405-98-0

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B378517
CAS No.: 313405-98-0
M. Wt: 426.5g/mol
InChI Key: LJJJCHNXOVLZNF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC nomenclature for this compound reflects its complex structural architecture, incorporating multiple heterocyclic systems and functional groups. The compound is formally designated as ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which provides a clear indication of its structural components and connectivity. The nomenclature follows standard IUPAC conventions, with the benzothiophene core serving as the primary structural framework.

Chemical databases have assigned specific identifiers to facilitate unambiguous identification and retrieval of this compound. The Chemical Abstracts Service (CAS) registry number 313405-98-0 serves as a unique identifier for this specific molecular structure. Related compounds in this chemical family include ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 681236-05-5, PubChem CID: 5062731), which differs by the presence of an additional methyl substituent.

The molecular formula for the target compound can be deduced from its structural components and systematic name. Based on the available data for closely related analogs, the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration. The presence of the ethyl ester group, benzamido linkage, dioxopyrrolidinyl moiety, and tetrahydrobenzo[b]thiophene framework contributes to its overall molecular complexity and physicochemical properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the presence of multiple conformationally flexible regions and constrained cyclic systems. The tetrahydrobenzo[b]thiophene core adopts a specific three-dimensional arrangement that influences the overall molecular shape and potential biological activity. Studies on related benzothiophene derivatives have demonstrated that the cyclohexene ring within the tetrahydrobenzo[b]thiophene system typically adopts an envelope or half-chair conformation.

Crystallographic analyses of structurally similar compounds provide valuable insights into the preferred conformational states of this molecular framework. In the crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, the cyclohexene ring adopts an envelope conformation with specific puckering parameters (Q = 0.5098 Å, θ = 126.7°, φ = 322.2°). The dihedral angles between the thiophene ring plane and adjacent aromatic systems provide crucial information about the spatial arrangement of substituents.

The amide linkage between the benzothiophene core and the dioxopyrrolidinyl-substituted benzene ring introduces additional conformational considerations. The planarity of the amide bond constrains the rotation around the C-N bond, while the flexibility of the connecting methylene groups allows for various conformational states. The 2,5-dioxopyrrolidin-1-yl group attached to the benzene ring can adopt different orientations relative to the aromatic plane, influencing the overall molecular geometry and potential intermolecular interactions.

Intramolecular hydrogen bonding patterns may stabilize specific conformational arrangements. Similar compounds have been shown to exhibit intramolecular N-H···O hydrogen bonds that generate six-membered ring motifs, contributing to conformational stability. The ethyl ester group at the 3-position of the benzothiophene ring provides additional conformational flexibility, with the ester linkage capable of adopting syn or anti orientations relative to the heterocyclic core.

Crystallographic Studies and Packing Arrangements

Crystallographic investigations of benzothiophene derivatives provide essential information about solid-state packing arrangements and intermolecular interactions. While specific crystal structure data for this compound are not available in the current literature, studies on closely related compounds offer valuable insights into the expected packing behavior and structural features.

Crystal structure analysis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide reveals important packing characteristics typical of benzothiophene derivatives. The compound crystallizes with specific molecular arrangements that are stabilized by weak aromatic π-π stacking interactions, with centroid-centroid separations of approximately 3.9009 Å. These interactions play a crucial role in determining the overall crystal packing and may influence the physical properties of the solid material.

The presence of multiple aromatic rings in the target compound suggests that similar π-π stacking interactions would be significant in its crystal structure. The benzothiophene core, the substituted benzene ring, and the aromatic components of the dioxopyrrolidin system provide multiple opportunities for intermolecular aromatic interactions. The relative orientations of these aromatic systems, as determined by the conformational preferences discussed previously, directly influence the packing efficiency and stability of the crystalline form.

Hydrogen bonding networks represent another critical aspect of crystal packing for this compound. The amide functional groups can serve as both hydrogen bond donors and acceptors, potentially forming extended hydrogen-bonded chains or two-dimensional networks in the solid state. The dioxopyrrolidin moiety introduces additional hydrogen-bonding capabilities through its carbonyl groups, which can participate in C-H···O interactions or coordinate with amide N-H groups from neighboring molecules.

Spectroscopic Profiling (NMR, IR, MS, UV-Vis)

Spectroscopic characterization represents a fundamental approach for structural elucidation and confirmation of this compound. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and conformational behavior in solution. Proton NMR spectra of related tetrahydrobenzo[b]thiophene derivatives typically exhibit characteristic patterns that reflect the various proton environments within the molecule.

The 1H NMR spectrum would be expected to show distinct resonances for the tetrahydrobenzo[b]thiophene ring protons, with the cyclohexene CH2 groups appearing as complex multipets in the aliphatic region (δ 1.5-3.0 ppm). The aromatic protons of the benzothiophene system and the substituted benzene ring would appear in the aromatic region (δ 7.0-8.5 ppm), with specific splitting patterns reflecting the substitution patterns and electronic environments. The ethyl ester group would contribute characteristic triplet and quartet signals for the methyl and methylene groups, respectively.

Carbon-13 NMR spectroscopy provides complementary structural information, with the various carbon environments producing distinct chemical shifts. The carbonyl carbons of the ester, amide, and dioxopyrrolidin groups would appear in the downfield region (δ 160-180 ppm), while the aromatic carbons would be observed in the typical aromatic region (δ 110-160 ppm). The aliphatic carbons of the tetrahydro ring system and the ethyl group would appear in the upfield region (δ 10-60 ppm).

Infrared (IR) spectroscopy offers valuable information about the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ester (approximately 1735 cm⁻¹), amide (approximately 1650 cm⁻¹), and dioxopyrrolidin groups (approximately 1700 cm⁻¹). The N-H stretching vibration of the amide group would appear around 3300 cm⁻¹, while the aromatic C-H and aliphatic C-H stretching vibrations would be observed in the 2800-3100 cm⁻¹ region.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak would correspond to the exact molecular mass of the compound, while the fragmentation pattern would reveal characteristic losses corresponding to the ethyl ester group, the dioxopyrrolidin moiety, and other structural fragments. High-resolution mass spectrometry would provide elemental composition confirmation through accurate mass measurements.

Computational Chemistry Approaches for Structural Validation

Computational chemistry methods play an increasingly important role in the structural characterization and property prediction of complex organic molecules like this compound. Density functional theory (DFT) calculations provide valuable insights into molecular geometry, electronic structure, and spectroscopic properties that complement experimental observations.

Theoretical studies on benzothiophene derivatives have employed various computational approaches to understand their structural and electronic properties. DFT calculations using functionals such as B3LYP with appropriate basis sets can predict optimized molecular geometries, vibrational frequencies, and electronic properties. These calculations help validate experimental structural assignments and provide insights into conformational preferences and energy barriers for rotation around single bonds.

Molecular dynamics simulations offer additional information about the conformational behavior of the molecule in solution. These simulations can explore the accessible conformational space and identify preferred molecular conformations under different conditions. The flexibility of the tetrahydrobenzo[b]thiophene ring system and the rotational freedom around the amide linkage make such simulations particularly valuable for understanding the dynamic behavior of the molecule.

Electronic structure calculations provide insights into the frontier molecular orbitals (HOMO and LUMO) and their energy levels, which are relevant for understanding potential reactivity and biological activity. The electron density distribution and electrostatic potential maps can help predict sites of electrophilic and nucleophilic attack, as well as potential binding interactions with biological targets.

Computational approaches also enable the prediction of spectroscopic properties, including NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. These calculated values can be compared with experimental data to validate structural assignments and gain deeper insights into electronic and vibrational properties. The good agreement between calculated and experimental spectroscopic parameters strengthens confidence in the proposed molecular structure and provides a foundation for further property predictions.

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-2-29-22(28)19-15-5-3-4-6-16(15)30-21(19)23-20(27)13-7-9-14(10-8-13)24-17(25)11-12-18(24)26/h7-10H,2-6,11-12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJJCHNXOVLZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and relevant case studies highlighting its pharmacological effects.

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Preparation of the Tetrahydrobenzo[b]thiophene Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzamido Group : This step may involve acylation reactions using benzoyl chlorides or similar reagents.
  • Formation of the Dioxopyrrolidinyl Moiety : This is often synthesized via condensation reactions that yield the desired structure.

The compound has a molecular formula of C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S and a molecular weight of approximately 396.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cellular activities such as proliferation and apoptosis.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. Notably, it showed significant activity against colon cancer (HCT-116) and breast cancer (T47D) cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also displayed antimicrobial properties against several bacterial strains. In particular:

  • Bacterial Assays : this compound was tested against gram-positive and gram-negative bacteria. Results indicated effective inhibition at concentrations comparable to standard antibiotics.

Study on Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of this compound on tumor growth in vivo using xenograft models. The findings indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups .

Study on Antimicrobial Effects

A separate study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at sub-micromolar concentrations.

Preparation Methods

Cyclocondensation of Cyclohexanone and Ethyl Cyanoacetate

The tetrahydrobenzo[b]thiophene ring is typically constructed via a Gewald reaction, a two-step process involving:

  • Knoevenagel condensation : Cyclohexanone reacts with ethyl cyanoacetate in the presence of a base (e.g., piperidine) to form a α,β-unsaturated nitrile intermediate.

  • Cyclization with sulfur : The intermediate undergoes cyclization with elemental sulfur in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) to yield the tetrahydrobenzo[b]thiophene core.

Reaction conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Catalyst: Piperidine

  • Yield: 70–85%

Introduction of the 4-(2,5-Dioxopyrrolidin-1-yl)benzamido Group

The amino group at position 2 of the tetrahydrobenzo[b]thiophene core is acylated with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride to form the target compound.

Acylation via Benzoyl Chloride

The most widely reported method involves reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

  • Reagent preparation : 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux.

  • Coupling reaction : The acyl chloride is added dropwise to a solution of the tetrahydrobenzo[b]thiophene intermediate and a base (e.g., triethylamine) to scavenge HCl.

  • Work-up : The reaction mixture is stirred at room temperature for 12–24 hours, followed by extraction, drying, and solvent evaporation.

Optimized conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine (2 equivalents)

  • Temperature: 25°C

  • Reaction time: 18 hours

  • Yield: 65–75%

Alternative Coupling Reagents

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling (e.g., EDCI/HOBt) is employed. This method utilizes 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid directly, avoiding the need for acyl chloride synthesis.

Procedure :

  • Activation of the carboxylic acid with EDCI and HOBt in DMF.

  • Addition of the tetrahydrobenzo[b]thiophene amine.

  • Stirring at 0°C to room temperature for 24 hours.

Key parameters :

  • Coupling agents: EDCI (1.2 equiv), HOBt (1.2 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Yield: 60–70%

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate/petroleum ether mixtures. This step removes unreacted starting materials and byproducts.

Typical recrystallization conditions :

  • Solvent system: Ethyl acetate/petroleum ether (1:2)

  • Recovery: 85–90% pure product

Chromatographic Methods

Column chromatography on silica gel (60–120 mesh) with gradient elution (petroleum ether to ethyl acetate) is used for higher-purity requirements.

Chromatography parameters :

  • Eluent: Petroleum ether/ethyl acetate (3:1 to 1:1)

  • Rf value: 0.32–0.76 (TLC monitoring)

Spectroscopic Characterization

  • IR spectroscopy : Peaks at 1718 cm⁻¹ (ester C=O), 1662 cm⁻¹ (amide C=O), and 3222 cm⁻¹ (N–H stretch).

  • ¹H NMR : Distinct signals include δ 1.36 ppm (ethyl CH₃), δ 4.34 ppm (ethyl CH₂), and δ 7.86 ppm (aromatic protons).

Comparative Analysis of Synthetic Routes

Method Reagents Yield Purity Advantages
Acyl chloride couplingSOCl₂, Triethylamine65–75%>95%High efficiency, fewer byproducts
EDCI/HOBt couplingEDCI, HOBt, DMF60–70%90–95%Avoids SOCl₂, suitable for acid-labile substrates

Challenges and Optimization Strategies

Side Reactions

  • Hydrolysis of ester groups : Prolonged exposure to acidic or basic conditions during acylation can cleave the ethyl ester. Mitigated by using anhydrous solvents and neutral pH.

  • Incomplete acylation : Excess acyl chloride (1.5 equiv) and extended reaction times (24+ hours) improve conversion.

Scalability

Industrial-scale synthesis faces challenges in controlling exothermic reactions during acyl chloride formation. Continuous flow systems and low-temperature (−10°C) conditions are proposed solutions .

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